1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C9H11F3N2S and a molecular weight of 236.26 g/mol . This compound is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of hydrazine derivatives with ethyl acetoacetate under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol at temperatures ranging from 0 to 78°C for 1 to 16 hours . Industrial production methods may involve the use of diketene as a starting material, which affords the targeted compound with high yields .
Chemical Reactions Analysis
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The hydrazine moiety can form covalent bonds with nucleophilic sites, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar compounds to 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine include:
1-Phenylhydrazine: Lacks the ethyl and trifluoromethylthio groups, resulting in different chemical properties.
1-(4-Trifluoromethylphenyl)hydrazine: Similar structure but without the ethyl group, leading to variations in reactivity and applications
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11F3N2S |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2S/c1-2-6-5-7(14-13)3-4-8(6)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI Key |
DJHCFMOZDSKMID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)NN)SC(F)(F)F |
Origin of Product |
United States |
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